molecular formula C24H32KN3O8S B8210107 ABT-072 (potassium trihydrate)

ABT-072 (potassium trihydrate)

Cat. No.: B8210107
M. Wt: 561.7 g/mol
InChI Key: YOVHIDHQVIZCEH-MPMAQEBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-072 (potassium trihydrate) is a highly effective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This compound is administered orally and exhibits potent activity against HCV genotype 1a and 1b polymerases . It is primarily used in scientific research and drug development for its antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-072 (potassium trihydrate) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of ABT-072 (potassium trihydrate) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the potassium trihydrate form .

Chemical Reactions Analysis

Types of Reactions

ABT-072 (potassium trihydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ABT-072 (potassium trihydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of ABT-072 (potassium trihydrate) depend on the type of reaction and the reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Scientific Research Applications

ABT-072 (potassium trihydrate) has a wide range of scientific research applications, including:

Mechanism of Action

ABT-072 (potassium trihydrate) exerts its effects by inhibiting the NS5B polymerase of HCV. The NS5B polymerase is an enzyme essential for the replication of the viral RNA. By binding to the polymerase, ABT-072 (potassium trihydrate) prevents the synthesis of new viral RNA, thereby inhibiting the replication of the virus. The molecular targets and pathways involved in this mechanism are the active sites of the NS5B polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABT-072 (potassium trihydrate) is unique due to its high potency and oral bioavailability. It exhibits nanomolar potency against HCV genotype 1a and 1b polymerases, making it a valuable compound for research and drug development .

Properties

IUPAC Name

potassium;[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]-methylsulfonylazanide;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHIDHQVIZCEH-MPMAQEBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KN3O8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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